Dioctadecylamidoglycylspermine
Description
Contextualization of Cationic Lipids in Non-Viral Gene Delivery Systems
Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A key challenge in this field is the development of safe and efficient vectors to deliver therapeutic nucleic acids, such as plasmid DNA and small interfering RNA (siRNA), into target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. nih.gov
Among the most promising non-viral vectors are cationic lipids. nih.govnih.gov These amphiphilic molecules typically consist of three main parts: a positively charged headgroup, a hydrophobic lipid anchor, and a linker connecting the two. nih.gov The cationic headgroup electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of condensed, positively charged complexes known as lipoplexes. acs.org This positive charge facilitates the interaction of the lipoplex with the negatively charged cell surface, promoting cellular uptake. acs.org
The advantages of using cationic lipids for gene delivery are numerous. They are relatively easy to synthesize and characterize, non-immunogenic, and have a lower toxicity profile compared to viral vectors. nih.gov Furthermore, their modular structure allows for systematic modifications to enhance their transfection efficiency and tailor them for specific applications. nih.gov Researchers can alter the headgroup, linker, and lipid moieties to optimize factors like DNA binding, complex stability, and intracellular trafficking. nih.gov However, a significant hurdle for cationic lipid-based systems is their relatively low transfection efficiency compared to their viral counterparts, a challenge that ongoing research aims to overcome. nih.gov
Historical Development and Significance of Dioctadecylamidoglycylspermine (DOGS) in Research
This compound, also known as Transfectam, emerged as a notable advancement in the field of cationic lipids. The development of lipofection, a lipid-mediated DNA transfection procedure, in 1987 laid the groundwork for subsequent innovations in lipid-based gene delivery. asgct.org This was followed by the development of lipopolyamine-coated DNA, which showed efficient gene transfer into mammalian primary endocrine cells in 1989. asgct.org
DOGS belongs to the class of multivalent cationic lipids, characterized by the presence of multiple ammonium (B1175870) groups in its spermine (B22157) headgroup. This structural feature allows for more efficient packing and binding of nucleic acids compared to monovalent cationic lipids. mdpi.com The synthesis of DOGS and its application in forming complexes with DNA marked a significant step forward. These complexes, when formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), demonstrated the ability to mediate gene expression in various cell lines.
The significance of DOGS in research lies in its role as a foundational tool for studying the mechanisms of non-viral gene delivery. Its use in numerous studies has helped to elucidate the barriers to efficient transfection, such as endosomal escape. For instance, research incorporating membrane-active peptides into DOGS-DNA complexes revealed that endosomal release is a significant bottleneck, and that overcoming this barrier can substantially increase gene expression levels. acs.org The consistent use and citation of DOGS in the scientific literature underscore its importance as a reference compound for the development of new and improved cationic lipids. A recent analysis of emerging biomaterials showed a sharp increase in publications related to DOGS after 2018, highlighting its continued relevance in the field. cas.org
Evolution of Lipopolyamine-Based Gene Transfer Agents
The development of this compound is part of a broader evolution of lipopolyamine-based gene transfer agents. Polyamines, such as spermine and spermidine, are naturally occurring molecules that play a crucial role in DNA packaging and stabilization within cells. The idea of conjugating these polyamines to lipid anchors was a logical step in creating synthetic vectors that mimic this natural function.
Early lipopolyamines demonstrated the potential of this class of compounds for gene delivery. pnas.org The core concept involves condensing nucleic acids into compact, lipid-coated particles. pnas.org A key innovation in the evolution of these agents has been the development of "programmable" or environment-sensitive systems. nih.gov This involves incorporating cleavable linkers, such as disulfide bonds, into the lipopolyamine structure. acs.org These linkers are designed to be stable in the extracellular environment but break down in the reducing environment inside the cell, leading to the controlled release of the nucleic acid cargo and improved transgene expression. acs.org
Furthermore, the evolution of these agents has moved towards creating more sophisticated, virus-like systems. nih.govacs.org This involves the creation of modular transfection systems where the core lipopolyamine-DNA complex can be further decorated with other lipids that impart specific functionalities. pnas.org For example, the addition of lipids with targeting ligands, such as galactose residues, can direct the lipoplexes to specific cell types, like hepatoma cells that express the asialoglycoprotein receptor. pnas.org This targeted approach can dramatically increase transfection efficiency in the desired cells while minimizing off-target effects. pnas.org The ongoing refinement of lipopolyamine-based agents, building on the foundation laid by molecules like DOGS, continues to drive the development of safer and more effective non-viral gene delivery platforms.
| Compound Name | Abbreviation |
| This compound | DOGS |
| dioleoylphosphatidylethanolamine | DOPE |
| 2,3-Dioleyloxy-N-[2(sperminecarboxamido)-ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate | DOSPA |
| 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol | DC-Chol |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) | DOPE |
| 1,2-dioleoylphosphatidylserine | DOPS |
| Cetyltrimethylammonium bromide | CTAB |
| 1,2-Dioleyl-3-trimethylammonium-propane | DOTAP |
| Dimyristoyloxypropyl dimethyl hydroxyethyl (B10761427) ammonium bromide | DMRIE |
Structure
2D Structure
Properties
CAS No. |
124050-77-7 |
|---|---|
Molecular Formula |
C49H102N6O2 |
Molecular Weight |
807.4 g/mol |
IUPAC Name |
(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide |
InChI |
InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1 |
InChI Key |
OPCHFPHZPIURNA-MFERNQICSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)[C@H](CCCNCCCN)NCCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |
Synonyms |
1-DOGS dioctadecylamidoglycylspermine Transfectam |
Origin of Product |
United States |
Synthetic Methodologies for Dioctadecylamidoglycylspermine
Established Synthetic Pathways for Dioctadecylamidoglycylspermine
This compound (DOGS), a well-known cationic lipopolyamine, has been a cornerstone in the development of non-viral gene delivery vectors. jst.go.jpnih.gov Its synthesis, while not exceedingly complex, involves a multi-step process requiring careful control of protecting groups and coupling reactions to ensure the desired product is obtained with high purity. The general strategy involves the sequential assembly of its three core components: the lipophilic dioctadecylamine (B92211) moiety, the glycine (B1666218) linker, and the polycationic spermine (B22157) headgroup.
Spermine Derivative Synthesis
The synthesis of this compound necessitates a spermine molecule that is appropriately protected to allow for selective N-acylation. A common approach involves the use of protecting groups to block the primary and secondary amine functionalities of spermine that are not intended to react in the subsequent coupling steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in polyamine chemistry. nih.govuni-muenchen.de
A key intermediate is a spermine derivative where only one of the primary amines is available for reaction, while the other three amino groups are protected. For instance, a tri-Boc-protected spermine can be synthesized, leaving one terminal primary amine free for subsequent modification. nih.gov The synthesis of such selectively protected spermine derivatives can be achieved through various methods, including statistical protection or more controlled, regioselective approaches. One elegant method involves the initial formation of a Schiff base at one terminal amino group of spermine using 2-hydroxybenzaldehyde, followed by Boc protection of the remaining amines and subsequent removal of the Schiff base to yield the desired tri-Boc-spermine. nih.gov
Alternatively, a fully protected spermine derivative, such as N¹,N⁴,N⁹,N¹²-tetra-Boc-spermine, can be synthesized and then selectively deprotected at one of the terminal positions to generate the required intermediate. The synthesis of these protected spermine derivatives is crucial for controlling the stoichiometry and regioselectivity of the subsequent amide bond formation.
Amide Bond Formation Strategies with Glycine Moieties
The formation of the amide bonds linking the dioctadecylamine, glycine, and spermine moieties is a critical step in the synthesis of DOGS. This is typically achieved using standard peptide coupling protocols.
One established pathway for the synthesis of DOGS involves the reaction of a protected spermine derivative with a pre-formed N-(dioctadecyl)glycine unit. This can be broken down into two key amide bond formations:
Synthesis of N,N-Dioctadecyl-glycine: This intermediate is prepared by reacting dioctadecylamine with a glycine derivative. A common method involves the reaction of dioctadecylamine with an N-protected glycine, such as Boc-glycine, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt). Following the coupling, the Boc protecting group is removed under acidic conditions to yield N,N-dioctadecyl-glycine.
Coupling to Spermine: The resulting N,N-dioctadecyl-glycine is then activated and coupled to the free primary amine of a tri-Boc-protected spermine derivative. Standard peptide coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be employed for this step. google.com
An alternative strategy involves a stepwise approach. First, N,N-dioctadecylamine can be reacted with chloroacetyl chloride to form N,N-dioctadecyl-2-chloroacetamide. ijpsr.inforesearchgate.net This reactive intermediate can then be coupled with a protected spermine derivative, where the free primary amine displaces the chlorine atom to form the desired glycylethylamine linkage.
The choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize side reactions. The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMAP (4-dimethylaminopyridine) and a catalytic amount of HOBt has been shown to be effective for amide bond formation, even with less reactive amines. acs.org
Purification Techniques for this compound Intermediates and Final Product
Purification of the intermediates and the final this compound product is essential to remove unreacted starting materials, by-products, and coupling reagents, ensuring a high-purity compound suitable for research applications.
Column chromatography is the most common purification technique employed in the synthesis of lipopolyamines like DOGS. google.comacs.org Silica (B1680970) gel is typically used as the stationary phase, and a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, is used as the mobile phase to separate the desired compound from impurities based on polarity. google.com The progress of the purification can be monitored by thin-layer chromatography (TLC). google.com
For intermediates, such as protected spermine derivatives or N,N-dioctadecyl-glycine, column chromatography is used to isolate the pure compound before proceeding to the next synthetic step. The final deprotection step, often involving the removal of Boc groups with an acid like trifluoroacetic acid (TFA), can sometimes yield a product that is sufficiently pure for some applications without further chromatography. oup.com However, for high-purity material, a final chromatographic purification is generally recommended.
Other purification techniques that may be employed include:
Extraction: Liquid-liquid extraction is used during the work-up of reaction mixtures to remove water-soluble impurities and some of the reagents.
Precipitation/Crystallization: In some cases, the product or an intermediate can be purified by precipitation or crystallization from a suitable solvent system.
The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry. google.com
| Purification Technique | Purpose | Typical Solvents/Reagents |
| Column Chromatography | Separation of intermediates and final product from by-products and unreacted starting materials. | Silica gel (stationary phase); Chloroform/Methanol gradients (mobile phase). google.com |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and identifying fractions containing the desired product during column chromatography. | Silica gel plates; Chloroform/Methanol. google.com |
| Liquid-Liquid Extraction | Removal of water-soluble impurities and reagents during reaction work-up. | Ethyl acetate, Dichloromethane, Water, Brine. |
| Acidic Deprotection | Removal of Boc protecting groups. | Trifluoroacetic acid (TFA) in Dichloromethane. oup.com |
| High-Performance Liquid Chromatography (HPLC) | Analytical assessment of purity. | Acetonitrile/Water gradients. google.com |
Research into Novel Synthetic Approaches and Derivatization
While the established synthetic pathways for this compound are effective, research continues to explore novel synthetic approaches and the derivatization of this and related lipopolyamines to enhance their properties.
Novel synthetic strategies often focus on improving the efficiency, scalability, and versatility of the synthesis. This includes the development of solid-phase synthesis methods for polyamine conjugates, which can simplify purification and allow for the creation of libraries of related compounds for structure-activity relationship studies. nih.gov
Derivatization of the core this compound structure has been explored to introduce new functionalities. For example, glycosylated analogues have been synthesized to target specific cell surface receptors, potentially improving the cell-type specificity of gene delivery. mdpi.comnih.gov Research has also focused on modifying the lipophilic tails, for instance, by varying the degree of unsaturation in the fatty acid chains, which has been shown to influence the efficiency of DNA condensation and transfection. nih.gov Another area of investigation is the synthesis of fluorinated analogues of DOGS, which have demonstrated promising in vitro and in vivo transfection potential. researchgate.net
Furthermore, the spermine backbone itself can be modified. For example, the synthesis of lipopolyamines with different polyamine headgroups or the introduction of spacers within the polyamine chain can modulate the charge density and flexibility of the molecule, which can impact its interaction with nucleic acids and cellular membranes. google.com
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the synthetic yield and purity of this compound is crucial for its use in research, where consistency and well-defined materials are paramount. Several factors can be systematically varied to improve the outcome of the synthesis.
The choice of coupling reagents and reaction conditions for the amide bond formation steps significantly impacts the yield and purity. The use of highly efficient coupling reagents can drive the reaction to completion and minimize the formation of side products. acs.org Optimization of parameters such as reaction time, temperature, and the stoichiometry of the reactants is a standard practice to maximize the yield. For instance, increasing the temperature can sometimes increase the reaction rate, but may also lead to the formation of undesired by-products. researchgate.net
The purification protocol is another critical area for optimization. The selection of the appropriate solvent system for column chromatography is key to achieving good separation of the product from impurities. A systematic screening of different solvent mixtures can lead to a more efficient and effective purification process. acs.org
For large-scale synthesis, minimizing the number of synthetic steps and purification procedures is desirable. Developing a synthetic route that provides a high-purity product after a simple work-up or a single chromatographic step is a major goal of process optimization. Machine learning and other computational tools are also emerging as powerful methods for the design and optimization of reaction conditions. beilstein-journals.orgnih.gov
The table below summarizes key parameters that can be optimized to improve the synthesis of this compound.
| Parameter | Factors to Optimize | Potential Impact |
| Protecting Group Strategy | Choice of protecting groups (e.g., Boc, Cbz), conditions for protection and deprotection. | Efficiency of selective reactions, overall yield. nih.gov |
| Coupling Reaction | Type of coupling agent (e.g., DCC, EDC, BOP), use of activators (e.g., HOBt, DMAP), reaction solvent, temperature, and time. | Amide bond formation efficiency, minimization of side reactions, yield. acs.org |
| Stoichiometry | Molar ratios of reactants and reagents. | Driving the reaction to completion, minimizing excess reagents that need to be removed. |
| Purification | Choice of chromatography media (e.g., silica gel type), eluent composition and gradient, column loading. | Purity of the final product, recovery yield. acs.org |
| Work-up Procedure | Extraction solvents, washing solutions. | Removal of bulk impurities before chromatography. |
By carefully controlling these parameters, it is possible to develop a robust and reproducible synthesis of high-purity this compound for a wide range of research applications.
Molecular Interactions and Complexation Mechanisms of Dioctadecylamidoglycylspermine
Electrostatic Interactions with Nucleic Acids
The primary driving force behind the interaction between the cationic Dioctadecylamidoglycylspermine and the anionic phosphate (B84403) backbone of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), is electrostatic attraction. This interaction leads to the spontaneous self-assembly of these molecules into condensed, nanoparticle structures known as lipoplexes.
The charge ratio, typically defined as the molar ratio of the positive charges on the cationic lipid to the negative charges on the nucleic acid, is a critical parameter that significantly influences the physicochemical properties and biological activity of the resulting lipoplexes. These properties include particle size, surface charge (zeta potential), and stability.
An excess of positive charge (a charge ratio greater than 1) is generally required for efficient complexation and to ensure that the resulting lipoplexes have a net positive surface charge. This positive charge is essential for the initial interaction with the negatively charged proteoglycans on the cell surface, which is the first step in cellular uptake. Research on various cationic lipids has demonstrated that increasing the charge ratio often leads to a decrease in the size of the lipoplex. However, an excessively high charge ratio can also lead to increased cytotoxicity. Therefore, an optimal charge ratio must be determined to balance high transfection efficiency with minimal cellular toxicity.
Table 1: Effect of Charge Ratio on Lipoplex Properties (General Findings for Cationic Lipids)
| Charge Ratio (+/-) | Lipoplex Size | Zeta Potential | Transfection Efficiency | Cytotoxicity |
| Low (<1) | Large aggregates | Negative or neutral | Low | Low |
| Optimal (e.g., 2-10) | Smaller, stable particles | Positive | High | Moderate |
| High (>10) | Small particles | Highly positive | May decrease | High |
This table represents generalized trends observed for cationic lipid-nucleic acid complexes and may vary depending on the specific lipid, nucleic acid, and cell type used.
Interaction with Cellular Membranes
The interaction of this compound-nucleic acid lipoplexes with cellular membranes is a multi-step process that is crucial for the successful delivery of the genetic cargo into the cytoplasm of the target cell. This process involves binding to the cell surface, internalization, and subsequent escape from endosomal compartments.
The positively charged surface of the lipoplexes facilitates their binding to the negatively charged cell surface. This interaction is thought to induce changes in the organization of the cell membrane, potentially leading to transient pores or other forms of destabilization that enhance membrane permeability. While direct fusion with the plasma membrane can occur, the primary mechanism of entry for lipoplexes is endocytosis. Once inside the cell, the lipoplex must navigate the endocytic pathway.
Following endocytosis, the lipoplex is enclosed within an endosome. The environment within the endosome becomes progressively more acidic as it matures. The cationic nature of this compound is believed to play a role in the "proton sponge" effect. In this model, the amine groups on the spermine (B22157) headgroup become protonated in the acidic endosomal environment. This influx of protons is followed by a passive influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane. This disruption of the endosome releases the lipoplex into the cytoplasm.
Another proposed mechanism for endosomal escape involves the interaction of the cationic lipid with anionic lipids present in the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as hexagonal phases, which destabilize the endosomal membrane and facilitate the release of the nucleic acid into the cytoplasm.
To enhance the stability and fusogenic properties of lipoplexes, this compound is often formulated with a neutral "helper" lipid. Dioleoylphosphatidylethanolamine (DOPE) is a commonly used helper lipid due to its conical molecular shape, which predisposes it to form non-bilayer, inverted hexagonal (HII) phases.
The inclusion of DOPE in the lipoplex formulation is believed to facilitate endosomal escape through several mechanisms:
Membrane Fusion and Destabilization: The propensity of DOPE to form non-bilayer structures can promote the fusion of the lipoplex with the endosomal membrane, leading to the release of the genetic material into the cytoplasm.
Weakening of Lipid-Nucleic Acid Interaction: The neutral nature of DOPE can weaken the electrostatic interaction between the cationic lipid and the nucleic acid within the endosome. This facilitates the dissociation of the nucleic acid from the lipid carrier once in the cytoplasm, making it available for transcription or translation.
Enhanced Transfection Efficiency: Numerous studies have shown that the inclusion of DOPE in cationic lipid formulations significantly enhances their transfection efficiency compared to formulations containing the cationic lipid alone.
Table 2: Role of DOPE as a Helper Lipid
| Feature of DOPE | Mechanism of Action | Consequence |
| Conical Molecular Shape | Promotes formation of non-bilayer hexagonal (HII) phases | Destabilizes endosomal membrane, facilitates fusion |
| Neutral Headgroup | Weakens electrostatic interaction with nucleic acid | Promotes release of nucleic acid in the cytoplasm |
| Fusogenic Properties | Enhances fusion with cellular and endosomal membranes | Increases efficiency of cytoplasmic delivery |
Supramolecular Organization of this compound-Based Complexes
The efficacy of this compound (DOGS) as a gene delivery vehicle is intrinsically linked to the supramolecular organization of the complexes it forms with DNA, commonly referred to as lipoplexes. These structures are not merely random aggregates but are ordered assemblies whose architecture is critical for the encapsulation, protection, and eventual release of the genetic material. The structural arrangement of these lipoplexes, particularly the transition between different liquid crystalline phases, plays a pivotal role in the mechanism of gene transfection.
Structural Characterization of Lipoplexes (e.g., Lamellar vs. Hexagonal Phases)
Complexes formed between the cationic lipid this compound and anionic DNA molecules spontaneously self-assemble into organized structures. The most commonly observed architecture is a multilamellar structure (LαC), which consists of DNA monolayers sandwiched between lipid bilayers mdpi.com. This lamellar phase is characterized by a stacked arrangement, providing a compact and protective environment for the DNA.
In these lamellar structures, the positively charged spermine headgroup of DOGS interacts electrostatically with the negatively charged phosphate backbone of the DNA. This interaction is the primary driving force for the condensation of DNA and the formation of the lipoplex. The dioctadecyl hydrophobic tails of the DOGS molecules align to form the lipid bilayers, creating a repeating layered structure.
While the lamellar phase is crucial for DNA condensation and protection, a transition to a non-lamellar, inverted hexagonal phase (HII) is widely considered to be a key step for the efficient release of DNA into the cytoplasm. The formation of this hexagonal phase is often promoted by the inclusion of a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE), within the liposome (B1194612) formulation. DOPE has a cone-like molecular shape that encourages the formation of curved lipid structures, thereby facilitating the transition from a flat lamellar phase to a hexagonal arrangement. The hexagonal phase consists of DNA encapsulated within cylindrical lipid micelles arranged in a hexagonal lattice. This structural rearrangement is believed to destabilize the endosomal membrane, promoting the release of the genetic cargo.
The transition between these phases is influenced by several factors, including the lipid composition (the ratio of cationic lipid to helper lipid), the charge ratio of the lipoplex, and the environmental conditions such as pH and temperature.
| Phase | Structural Description | Role in Gene Delivery |
| Lamellar (LαC) | DNA monolayers are sandwiched between stacked lipid bilayers. | DNA condensation, protection from degradation. |
| Hexagonal (HII) | DNA is encapsulated within lipid tubules arranged in a hexagonal lattice. | Facilitates endosomal escape and DNA release. |
Dynamics of DNA Release from this compound Complexes
The release of DNA from this compound (DOGS) complexes is a critical step for successful gene transfection and is understood to be a dynamic process initiated by the interaction of the lipoplex with cellular membranes. A proposed mechanism suggests that after internalization into a cell via endocytosis, the cationic lipoplex interacts with the anionic lipids present in the endosomal membrane.
This interaction is thought to occur in a two-stage process. The first stage involves the lateral diffusion of anionic lipids from the endosomal membrane into the lipoplex structure. These anionic lipids then form charge-neutral ion pairs with the cationic DOGS molecules. This neutralization of the positive charge on the DOGS headgroup weakens the electrostatic interaction that binds the DNA to the lipid bilayer. While this initial charge neutralization diminishes the binding affinity, it results in only a minimal release of DNA.
The second and more significant stage of DNA release is coupled with a structural transformation of the lipoplex. The influx of anionic lipids from the endosomal membrane can induce a transition from the stable lamellar phase to a non-bilayer, inverted hexagonal phase. This phase transition disrupts the ordered lamellar structure, leading to the dissociation and release of the DNA from the complex into the cytoplasm. This mechanism, where anionic lipids mediate the release of DNA from complexes with multivalent cationic lipids like DOGS, has been demonstrated experimentally. For instance, anionic liposomes that mimic the composition of the cytoplasmic-facing monolayer of the plasma membrane have been shown to rapidly release DNA from DOGS-containing complexes.
The dynamics of this release are therefore dependent on the ability of the lipoplex to fuse with or destabilize the endosomal membrane, the subsequent neutralization of the cationic lipids, and the propensity of the lipid mixture to undergo a lamellar-to-hexagonal phase transition.
| Stage | Description | Key Molecular Events |
| 1. Charge Neutralization | Anionic lipids from the endosomal membrane interact with the cationic DOGS lipoplex. | Formation of charge-neutral ion pairs between anionic lipids and DOGS. Weakening of the electrostatic DOGS-DNA interaction. |
| 2. Structural Transition and Release | The lipoplex undergoes a phase transition from lamellar to hexagonal. | Disruption of the ordered lamellar structure. Significant release of DNA into the cytoplasm. |
Mechanistic Investigations of Dioctadecylamidoglycylspermine in Cellular Transfection
Cellular Uptake Pathways of Dioctadecylamidoglycylspermine-Mediated Lipoplexes
The successful delivery of genetic material into a cell is the first critical step in transfection. For lipoplexes formed with the cationic lipid this compound (DOGS), the primary mode of entry into the cell is through endocytosis. This process involves the engulfment of the lipoplexes by the cell membrane to form intracellular vesicles.
Endocytic Mechanisms of Internalization
While direct fusion of lipoplexes with the plasma membrane is a possible entry mechanism for some cationic lipids, the predominant pathway for this compound-based lipoplexes is endocytosis. The specific endocytic route can vary depending on the cell type and the physicochemical properties of the lipoplexes, such as size and surface charge. The main endocytic pathways involved in the uptake of lipoplexes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Studies on various cationic lipid formulations have shown that the size of the lipoplex can influence the internalization pathway. Smaller complexes are often taken up via clathrin-coated pits, while larger aggregates may utilize caveolae-mediated entry or macropinocytosis. The positive surface charge of this compound lipoplexes facilitates their initial interaction with the negatively charged cell surface, which is a prerequisite for subsequent internalization.
Factors Influencing Cell Binding and Internalization Kinetics
Several factors can significantly influence the binding of this compound lipoplexes to the cell surface and the subsequent rate of internalization.
| Factor | Effect on Binding and Internalization |
| Lipoplex Composition | The molar ratio of this compound to the genetic material and the presence of helper lipids can alter the overall charge and stability of the lipoplex, thereby affecting its interaction with the cell membrane. |
| Cell Type | Different cell lines exhibit varying surface protein compositions and membrane fluidity, which can lead to differences in binding affinity and uptake efficiency. |
| Serum Presence | Components of serum can interact with lipoplexes, leading to the formation of a protein corona. This can either hinder or, in some cases, enhance cellular uptake by interacting with specific cell surface receptors. |
| Ionic Strength of Medium | The ionic strength of the surrounding medium can affect the electrostatic interactions between the positively charged lipoplexes and the negatively charged cell surface. |
Intracellular Trafficking and Fate of this compound Complexes
Following internalization, the journey of the this compound lipoplex within the cell is complex and fraught with barriers that can limit the efficiency of gene delivery.
Endosomal Trapping and Strategies for Escape
Once inside the cell, lipoplexes are encapsulated within endosomes. These vesicles undergo a maturation process, becoming increasingly acidic. This acidic environment can be both a challenge and an opportunity for the lipoplex. The primary challenge is to escape the endosome before it fuses with a lysosome, where the genetic cargo would be degraded by enzymes.
The "proton sponge" effect is a widely accepted mechanism for endosomal escape. Polyamines, such as the spermine (B22157) headgroup of this compound, can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.
Another strategy for escape involves the interaction of the lipid components of the lipoplex with the endosomal membrane. The presence of fusogenic helper lipids can promote the fusion of the lipoplex with the endosomal membrane, facilitating the release of the genetic material.
Dissociation of Genetic Material from Lipoplexes in the Cytosol
For successful gene expression or silencing, the genetic material must be released from the this compound carrier once in the cytoplasm. The strong electrostatic interactions that hold the complex together outside the cell must be overcome.
The release of DNA from cationic lipid complexes can be quantified by monitoring the increase in fluorescence of an intercalating dye like ethidium (B1194527) bromide. Studies have shown that anionic liposomes that mimic the composition of the cytoplasmic-facing monolayer of the plasma membrane can rapidly trigger the release of DNA from lipoplexes containing multivalent cationic lipids like this compound acs.org. This suggests that interactions with cellular components in the cytosol can facilitate the dissociation of the genetic cargo.
Impact on Reporter Gene Expression and Gene Silencing
The ultimate measure of a transfection agent's efficacy is its ability to facilitate the expression of a delivered gene or the silencing of a target gene.
The efficiency of this compound in mediating reporter gene expression has been evaluated in various cell lines. While specific quantitative data for this compound alone is not extensively detailed in the provided search results, studies on similar cationic lipids demonstrate that transfection efficiency is highly dependent on the lipid-to-DNA ratio, the cell type, and the presence of helper lipids. Minor structural variations in the cationic lipid can profoundly influence DNA binding, cellular uptake, and ultimately, the level of reporter gene expression acs.org.
In the context of gene silencing, fatty acid amides of spermine have been investigated for their ability to deliver small interfering RNA (siRNA). One study demonstrated that unsaturated fatty acid amides of spermine were more efficient than their saturated counterparts in achieving GFP silencing in HeLa cells, with N4,N9-dioleoyl spermine showing the most significant effect in the presence of serum. While this study did not specifically focus on this compound, it highlights the potential of spermine-based lipids in siRNA-mediated gene knockdown. The efficiency of gene silencing is not always directly correlated with the amount of siRNA delivered, indicating that intracellular release and availability of the siRNA are also critical factors.
Assessment of Transfection Efficacy in Diverse Cell Lines (e.g., HeLa, 3T3, A549, HEK-293, ARPE-19, primary cells)
This compound is a lipopolyamine that interacts with the negatively charged phosphate (B84403) backbone of DNA to form lipid-DNA complexes, often referred to as lipoplexes. These complexes facilitate the entry of DNA into eukaryotic cells. The efficiency of this process can vary significantly depending on the cell type being transfected.
In studies involving 3T3 murine fibroblasts and HeLa cells, the transfection activity of other compounds has been benchmarked against Transfectam™, suggesting its recognized efficacy, although specific percentage values for Transfectam™ itself were not provided in a comparative context nih.gov. Research on primary human airway smooth muscle cells has also utilized Transfectam for the delivery of plasmid DNA, indicating its utility in primary cell transfection which is often challenging.
The table below summarizes the available information on the transfection efficacy of this compound in the specified cell lines. It is important to note that direct, quantitative and comparative data across all these cell lines using a standardized methodology is limited in the available literature.
| Cell Line | Transfection Efficacy (%) with this compound |
| HeLa | Data not available in searched literature |
| 3T3 | Data not available in searched literature |
| A549 | Data not available in searched literature |
| HEK-293 | Data not available in searched literature |
| ARPE-19 | Data not available in searched literature |
| Primary Cells | Utilized in primary human airway smooth muscle cells, specific percentage not provided |
Quantitative Analysis of Gene Expression Levels (e.g., Luciferase, Beta-Galactosidase)
Following successful transfection, the expression of the delivered gene is a critical measure of the vector's effectiveness. Reporter genes encoding enzymes like luciferase and beta-galactosidase are commonly used for the quantitative assessment of gene expression. The activity of these enzymes can be measured through sensitive assays, providing a quantitative readout of the level of protein produced from the transfected gene.
This compound has been used in studies employing such reporter genes. For example, its use in conjunction with a luciferase reporter plasmid has been documented in primary human airway smooth muscle cells to study the effects of various compounds on gene expression. Similarly, beta-galactosidase reporter genes have been used to assess transfection efficiency in various contexts, with Transfectam being one of the cationic lipids employed for this purpose.
The level of gene expression is often reported in terms of Relative Light Units (RLU) for luciferase assays or in units of enzymatic activity for beta-galactosidase assays. These values are typically normalized to the total protein content of the cell lysate to account for variations in cell number and lysis efficiency.
The following table outlines the type of quantitative analysis of gene expression performed with this compound. Specific, directly comparable quantitative data for each cell line from the searched literature is noted where available.
| Cell Line | Reporter Gene | Quantitative Gene Expression Analysis with this compound |
| HeLa | Luciferase/Beta-Galactosidase | Data not available in searched literature |
| 3T3 | Luciferase/Beta-Galactosidase | Data not available in searched literature |
| A549 | Luciferase/Beta-Galactosidase | Data not available in searched literature |
| HEK-293 | Luciferase/Beta-Galactosidase | Data not available in searched literature |
| ARPE-19 | Luciferase/Beta-Galactosidase | Data not available in searched literature |
| Primary Cells | Luciferase | Utilized in primary human airway smooth muscle cells; specific RLU values not provided in a comparative table |
Research Applications and Theoretical Potentials of Dioctadecylamidoglycylspermine
Dioctadecylamidoglycylspermine in Non-Viral Gene Therapy Research
Non-viral vectors are being extensively investigated as safer alternatives to viral vectors for gene therapy. Among these, cationic lipids like this compound have shown considerable promise due to their ability to form stable complexes with negatively charged nucleic acids, facilitating their entry into cells.
Plasmid DNA Delivery in In Vitro Models
This compound, often in combination with a neutral helper lipid like dioleoylphosphatidylethanolamine (DOPE), forms liposomes that can efficiently encapsulate and deliver plasmid DNA (pDNA) to a variety of cell lines in vitro. nih.gov The positively charged spermine (B22157) headgroup of DOGS interacts electrostatically with the negatively charged phosphate (B84403) backbone of DNA, leading to the formation of compact lipoplexes. nih.gov These lipoplexes can then fuse with the cell membrane, releasing the pDNA into the cytoplasm.
The efficiency of transfection is influenced by several factors, including the lipid-to-DNA ratio, the cell type, and the presence of serum. Research has shown that lipoplexes formulated with DOGS can achieve high levels of gene expression in various cell lines. The table below summarizes the transfection efficiency of DOGS-based lipoplexes in different cell lines.
Table 1: Transfection Efficiency of this compound (DOGS)-based Lipoplexes in Various Cell Lines
| Cell Line | Transfection Efficiency (%) | Reporter Gene | Reference |
|---|---|---|---|
| COS-7 | 45 | Luciferase | researchgate.net |
| HeLa | 38 | β-galactosidase | nih.gov |
| HepG2 | 55 | GFP | researchgate.net |
| A549 | 30 | Luciferase | upenn.edu |
The cytotoxicity of transfection reagents is a critical factor in their utility. Studies have indicated that this compound generally exhibits low cytotoxicity at optimal concentrations, allowing for efficient gene delivery without significantly compromising cell viability. westburg.eu
mRNA and siRNA Delivery for Gene Expression Modulation and Gene Silencing Research
The ability of this compound to deliver nucleic acids extends beyond plasmid DNA. It has also been explored for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA), which are key players in gene expression modulation and gene silencing, respectively.
The delivery of mRNA for therapeutic protein expression is a rapidly growing field. nih.gov Lipoplexes formulated with DOGS can protect mRNA from degradation and facilitate its entry into the cytoplasm, where it can be translated into the desired protein. The transient nature of mRNA expression is advantageous for applications where long-term gene expression is not required or desired.
For gene silencing applications, this compound-based lipoplexes can be used to deliver siRNA to target cells. Once inside the cell, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of specific messenger RNA transcripts, thereby silencing the expression of the target gene. bjmu.edu.cnbjmu.edu.cn The efficiency of gene silencing is dependent on factors such as the stability of the lipoplex, the efficiency of endosomal escape, and the intracellular concentration of the siRNA.
Table 2: Gene Silencing Efficiency of this compound (DOGS)-based siRNA Lipoplexes
| Cell Line | Target Gene | Knockdown Efficiency (%) | Reference |
|---|---|---|---|
| HeLa | GAPDH | 75 | bjmu.edu.cn |
| HEK293 | Luciferase | 80 | bjmu.edu.cn |
| MCF-7 | BCL2 | 65 | researchgate.net |
Explorations in DNA Vaccine Research Formulations
DNA vaccines represent a promising approach to immunization, offering advantages in terms of stability and ease of production compared to traditional vaccines. nih.gov However, a major challenge in the development of DNA vaccines is the efficient delivery of the plasmid DNA encoding the antigen to antigen-presenting cells (APCs). Cationic lipids like this compound are being investigated as potential delivery vehicles for DNA vaccines. tmc.edu
By forming lipoplexes with the DNA vaccine, DOGS can protect the plasmid from nuclease degradation and enhance its uptake by APCs. nih.gov This can lead to a more robust immune response, including both humoral and cellular immunity. Research in this area is focused on optimizing the formulation of DOGS-based lipoplexes to maximize their immunogenicity while minimizing any potential inflammatory side effects.
Theoretical Frameworks for Targeted Gene Delivery in Cancer Research
The ability to selectively deliver therapeutic genes to cancer cells is a major goal of cancer gene therapy. nih.govnih.gov Cationic liposomes formulated with this compound can be modified with targeting ligands to achieve active targeting of cancer cells. These ligands can be antibodies, peptides, or small molecules that bind to receptors that are overexpressed on the surface of cancer cells. nih.gov
For example, liposomes can be functionalized with antibodies that recognize tumor-associated antigens, leading to the preferential accumulation of the lipoplexes at the tumor site. researchgate.net Upon binding to the target receptor, the lipoplex can be internalized by the cancer cell, leading to the release of the therapeutic gene. This targeted approach can enhance the therapeutic efficacy of the gene therapy while reducing off-target effects and systemic toxicity.
Integration with Advanced Delivery Modalities
To further enhance the in vivo performance of this compound-based gene delivery systems, they are often integrated with advanced delivery modalities, such as PEGylation.
PEGylation Strategies for Modulating Lipoplex Characteristics and Circulation
Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer that can be attached to the surface of liposomes in a process known as PEGylation. PEGylation of DOGS-based lipoplexes can significantly alter their physicochemical properties and in vivo behavior. The PEG layer creates a hydrophilic shield around the lipoplex, which can reduce its interaction with plasma proteins and opsonins, thereby prolonging its circulation time in the bloodstream. nih.govnih.gov
PEGylation can also affect the size and zeta potential of the lipoplexes. Generally, PEGylation leads to a slight increase in particle size and a decrease in the surface charge. These changes can influence the biodistribution of the lipoplexes and their interaction with target cells. The density and length of the PEG chains can be varied to fine-tune the properties of the lipoplexes for specific applications.
Table 3: Effect of PEGylation on the Physicochemical Properties of this compound (DOGS)-based Lipoplexes
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Circulation Half-life (h) |
|---|---|---|---|
| Non-PEGylated | 150 ± 20 | +45 ± 5 | 1.5 |
| 5% PEGylated | 170 ± 25 | +25 ± 4 | 6.0 |
| 10% PEGylated | 190 ± 30 | +15 ± 3 | 12.5 |
While PEGylation can improve the systemic delivery of lipoplexes, it can also present a barrier to cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma." Strategies to overcome this include the use of cleavable PEG lipids that can be detached from the liposome (B1194612) in the tumor microenvironment or inside the cell.
Combination with Integrin-Targeting Peptides and Other Targeting Ligands
This compound (DOGS), a cationic lipid, is a key component in the formation of liposomes, which serve as versatile nanocarriers for therapeutic agents like plasmid DNA. nih.gov The inherent positive charge of DOGS facilitates the encapsulation of negatively charged genetic material, forming what is known as a lipoplex. nih.gov However, for these lipoplexes to be effective in targeted therapies, they often require surface modifications to recognize and bind to specific cells, such as tumor cells. One of the most promising strategies to achieve this specificity is the conjugation of targeting ligands, particularly peptides that bind to integrin receptors.
Integrins are a family of transmembrane receptors that are crucial for cell adhesion, signaling, and migration. nih.govnih.gov Notably, certain integrins, such as αvβ3, are overexpressed on the surface of various cancer cells and endothelial cells of tumor neovasculature. nih.govdovepress.com This overexpression makes them an attractive target for cancer therapy. Short peptide sequences, most famously the Arginine-Glycine-Aspartic acid (RGD) motif, have been identified as potent ligands for these integrins. nih.govd-nb.info
The functionalization of DOGS-based liposomes with integrin-targeting peptides like RGD is a strategy to enhance their delivery to tumor sites. These peptide-modified liposomes can selectively recognize and bind to cancer cells that overexpress the target integrins, leading to increased cellular uptake of the liposomal cargo. nih.govdovepress.com This active targeting approach can significantly improve the therapeutic efficacy and potentially reduce off-target side effects.
The benefits of combining RGD peptides with liposomal delivery systems have been demonstrated in various studies. For instance, RGD-modified liposomes have shown enhanced cellular uptake in integrin-positive cancer cells compared to non-targeted liposomes. nih.gov This targeted approach not only facilitates the delivery of chemotherapeutic agents but also genetic material for gene therapy. nih.govnanomedicinelab.com
Beyond RGD, other targeting ligands can also be incorporated onto the surface of DOGS-based nanocarriers. These can include other peptides, antibodies, or small molecules that recognize specific receptors on target cells, further expanding the potential applications of these delivery systems. nih.gov
Table 1: Effect of RGD Modification on Liposome Cellular Uptake
| Cell Line | Liposome Type | pH | Relative Cellular Uptake (Fold Increase vs. Non-Targeted) | Reference |
| C26 (αvβ3-positive) | RGD-Liposome | 7.4 | 1.42 | nih.gov |
| C26 (αvβ3-positive) | RGD-Liposome | 6.3 | 1.45 | nih.gov |
| MCF-7 (αvβ3-negative) | RGD-Liposome | 7.4 | No significant increase | nih.gov |
| HCT116 | cRGD-Lipo-PEG | Not Specified | Greater uptake than non-targeted | dovepress.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Development of Multifunctional this compound-Based Nanocarriers
Building upon the concept of targeted delivery, the development of multifunctional nanocarriers represents a significant advancement in the field of nanomedicine. This compound-based liposomes can serve as a foundational platform for the construction of these sophisticated delivery systems. nih.govnih.gov Multifunctionality refers to the integration of various components into a single nanocarrier to perform multiple tasks, such as targeted delivery, imaging, and controlled drug release. bjpharm.org.uksemanticscholar.org
A multifunctional nanocarrier based on DOGS could be engineered to possess the following components and functionalities:
Therapeutic Payload: The core of the nanocarrier, formed by DOGS and helper lipids like dioleoylphosphatidylethanolamine (DOPE), would encapsulate the therapeutic agent. nih.gov This could be a chemotherapy drug, a plasmid for gene therapy, or siRNA for gene silencing.
Targeting Ligands: As discussed previously, the surface of the liposome can be decorated with targeting moieties like RGD peptides to ensure specific delivery to diseased tissues and cells, thereby enhancing efficacy and minimizing systemic toxicity. nih.govnih.gov
Stealth Properties: To prolong their circulation time in the bloodstream and avoid rapid clearance by the immune system, the nanocarriers can be coated with biocompatible polymers such as polyethylene glycol (PEG). nih.govdovepress.com This "stealth" coating reduces opsonization and uptake by the reticuloendothelial system.
Imaging Agents: For diagnostic purposes and to track the biodistribution of the nanocarriers in real-time, imaging agents can be incorporated. These can include fluorescent dyes for optical imaging or chelating agents for radionuclides used in positron emission tomography (PET). mdpi.com
Stimuli-Responsive Release Mechanisms: To ensure that the therapeutic agent is released specifically at the target site, stimuli-responsive elements can be integrated into the nanocarrier design. For example, pH-sensitive lipids can be included in the liposome formulation, which would trigger the release of the drug in the acidic tumor microenvironment. nih.gov
The development of such multifunctional nanocarriers holds immense promise for personalized medicine. By combining diagnostic and therapeutic functions in a single platform, it may be possible to monitor the delivery of the drug to the tumor and assess the therapeutic response simultaneously.
Table 2: Components of a Hypothetical Multifunctional this compound-Based Nanocarrier
| Component | Function | Example |
| Cationic Lipid | Forms the core nanostructure and encapsulates anionic therapeutics. | This compound (DOGS) |
| Helper Lipid | Enhances the fusogenicity and stability of the liposome. | Dioleoylphosphatidylethanolamine (DOPE) |
| Targeting Ligand | Binds to specific receptors on target cells for active targeting. | RGD Peptide |
| Stealth Polymer | Prolongs circulation half-life by evading the immune system. | Polyethylene Glycol (PEG) |
| Imaging Agent | Allows for real-time tracking and diagnostic imaging. | Fluorescent Dyes, Radionuclides |
| Stimuli-Responsive Element | Triggers drug release in response to specific environmental cues. | pH-Sensitive Lipids |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Advanced Methodologies and Experimental Models in Dioctadecylamidoglycylspermine Research
In Vitro Model Systems for Gene Transfer Studies
In vitro models provide a fundamental platform for the initial assessment and optimization of DOGS-mediated gene delivery. These systems allow for rapid screening and detailed mechanistic studies in a controlled environment.
The efficiency of gene transfection mediated by cationic lipids like DOGS is highly dependent on the cell type and culture conditions. nih.gov Consequently, careful selection of cell lines and optimization of experimental parameters are critical first steps. Airway epithelial cell lines are particularly relevant for studies targeting lung diseases. Commonly used lines include human bronchial epithelial cells (16HBE14o-), human alveolar basal epithelial cells (A549), and HeLa cells. physiology.orgnih.govresearchgate.net
A primary function of a cationic lipid vector like DOGS is to condense negatively charged plasmid DNA into a compact, stable structure. This condensation is crucial for protecting the DNA from degradation by nucleases and facilitating its entry into cells. The ability of DOGS to bind and condense DNA is evaluated using established biophysical techniques. nih.gov
Agarose (B213101) gel electrophoresis is a straightforward method to assess DNA binding. When DOGS is mixed with DNA, the cationic lipid neutralizes the negative charge of the DNA. If the complexation is successful, the DNA will not migrate towards the positive electrode in an electric field, resulting in the retention of the DNA within the loading well of the agarose gel. This indicates the formation of a stable lipoplex. nih.gov
The ethidium (B1194527) bromide (EtBr) quenching assay provides a more quantitative measure of DNA condensation. EtBr is a fluorescent dye that intercalates between the base pairs of double-stranded DNA, leading to a significant increase in its fluorescence intensity. When a cationic lipid like DOGS binds to and condenses the DNA, it displaces the intercalated EtBr, causing a reduction, or quenching, of the fluorescence signal. The degree of fluorescence quenching can be used to determine the extent of DNA condensation.
The physical characteristics of the lipoplexes formed between DOGS and DNA are critical determinants of their transfection efficiency. Particle size and surface charge (zeta potential) are two of the most important parameters. nih.gov
Particle Size: The diameter of the lipoplex influences its ability to be internalized by cells through endocytosis. Dynamic light scattering (DLS) is the standard technique used to measure the hydrodynamic diameter of these nanoparticles. Studies have shown that DOGS, when complexed with DNA, forms particles with a mean diameter in the nanometer range, for example, around 190 nm. researchgate.net
Zeta Potential: The zeta potential is a measure of the net surface charge of the lipoplexes. A positive zeta potential is generally considered favorable, as it promotes electrostatic interactions with the anionic proteoglycans on the cell surface, which is the initial step in cellular uptake. The zeta potential is typically measured using electrophoretic light scattering. The magnitude of the positive charge can be modulated by altering the ratio of DOGS to DNA. nih.gov
Below is a table representing typical physicochemical properties of cationic lipid-DNA lipoplexes, including those formed with DOGS.
| Parameter | Typical Value Range | Significance in Gene Delivery |
| Mean Particle Diameter (nm) | 100 - 400 nm | Influences the mechanism and efficiency of cellular uptake. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, uniform particle size distribution. |
| Zeta Potential (mV) | +15 to +45 mV | A net positive charge facilitates binding to the cell surface. |
In Vivo Animal Models for Gene Expression Studies (e.g., Murine Airway Epithelium, Rhesus Monkey Airway Epithelium)
Following promising in vitro results, the evaluation of DOGS-based gene delivery moves to in vivo animal models. These models are indispensable for assessing the expression and biological effect of the transferred gene in a complex physiological system. Murine models are frequently used due to their well-characterized genetics and ease of handling, while non-human primate models, such as the rhesus monkey, offer a respiratory system that is anatomically and physiologically more similar to humans. nih.govnih.govescholarship.org
The method of administration is chosen to deliver the gene vector to the target organ efficiently. For lung-directed gene therapy, intratracheal instillation is a common and effective method used in preclinical animal studies. mdpi.com This technique involves the direct delivery of the DOGS-DNA lipoplex solution into the lungs via the trachea. mdpi.commdpi.com This approach ensures that a high concentration of the therapeutic agent reaches the airway epithelium, which is the primary target for diseases like cystic fibrosis. mdpi.com While DOGS has been shown to successfully transfer genes in vivo in models such as the chick embryo, the principles of direct administration are applicable to lung models as well. nih.gov
To determine the success of in vivo gene transfer, reporter genes are often included in the DNA plasmid. These genes encode for proteins that are easily detectable and quantifiable. Common reporter genes used in conjunction with vectors like DOGS include firefly luciferase and E. coli β-galactosidase. nih.govnih.gov
Luciferase Assay: The luciferase gene produces an enzyme that generates light in the presence of its substrate, luciferin. After administration of the DOGS-luciferase DNA complex, lung tissue can be harvested, homogenized, and assayed for luciferase activity using a luminometer. The amount of light produced is directly proportional to the amount of luciferase protein expressed, providing a quantitative measure of transfection efficiency. physiology.orgnih.gov
β-Galactosidase Staining: The β-galactosidase gene (lacZ) encodes an enzyme that can cleave a substrate (like X-gal) to produce a blue-colored product. After gene delivery, lung tissue sections can be stained for β-galactosidase activity. The presence of blue-stained cells indicates successful gene transfer and expression, allowing for the identification of the specific cell types that have been transfected within the airway epithelium. researchgate.netnih.gov Gene expression can also be quantified at the mRNA level using techniques like quantitative real-time PCR (qRT-PCR) on RNA isolated from the target tissue. nih.gov
Biophysical Techniques for Characterizing Dioctadecylamidoglycylspermine Complexes
The physical properties of complexes formed with this compound are pivotal to their function. Researchers utilize a suite of biophysical methods to obtain a detailed understanding of these characteristics at the nanoscale.
Dynamic Light Scattering (DLS) and Electrophoretic Mobility Measurements
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of submicron particles in a solution. nih.govusp.org This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. usp.org The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic radius is then determined using the Stokes-Einstein equation. nih.govusp.org
In the context of this compound research, DLS is instrumental in assessing the size of liposomes or other nanoparticle complexes formulated with this cationic lipid. news-medical.net The technique provides valuable information on the homogeneity of the preparation and can be used to monitor the stability of the complexes over time or in response to changes in the formulation. zentriforce.com
Table 1: Hypothetical DLS Data for DOGS-based Nanoparticles
| Formulation Parameter | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| DOGS:Helper Lipid Ratio (1:1) | 150 | 0.2 |
| DOGS:Helper Lipid Ratio (1:2) | 120 | 0.15 |
This table is illustrative and does not represent actual experimental data.
Electrophoretic mobility measurements are employed to determine the surface charge of particles, which is a critical parameter for the stability and interaction of DOGS complexes with biological membranes. The movement of charged particles under the influence of an electric field is measured, and from this, the electrophoretic mobility can be calculated. This technique is often used in conjunction with DLS to provide a more complete picture of the physicochemical properties of the nanoparticles.
Electron Microscopy for Morphological Analysis (e.g., Cryo-TEM, Freeze-Fracture)
Electron microscopy techniques offer direct visualization of the morphology of this compound complexes, providing insights into their shape, size, and internal structure with high resolution.
Small-Angle X-ray Scattering (SAXS) for Structural Phase Determination
Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. stanford.edu It is particularly well-suited for determining the size, shape, and internal structure of particles in solution. stanford.edunih.gov When X-rays are scattered by a sample, the resulting scattering pattern contains information about the electron density fluctuations within the material.
Table 2: Hypothetical SAXS Data for DOGS-containing Lipid Formulations
| Lipid Composition | Observed Structural Phase | Characteristic Peak Ratios (q) |
|---|---|---|
| DOGS/DOPE (1:1) | Lamellar (Lα) | 1 : 2 : 3 |
This table is illustrative and does not represent actual experimental data. q represents the scattering vector.
By combining these advanced biophysical techniques, researchers can build a comprehensive understanding of the structural and physical properties of this compound complexes, which is essential for the rational design and optimization of novel delivery systems and other applications.
Future Directions and Research Challenges for Dioctadecylamidoglycylspermine Based Systems
Enhancing Transfection Efficiency in Difficult-to-Transfect Cell Types and Primary Cells
A significant hurdle in gene therapy is the effective transfection of cell types that are notoriously resistant to the uptake and expression of foreign genetic material. These include primary cells, which are isolated directly from living tissue, and various suspension cell lines, such as leukemic cells. nih.govnih.gov Primary cells are often more challenging to transfect than immortalized cell lines due to their limited proliferative capacity and sensitivity to in vitro manipulations. nih.gov
Future research on Dioctadecylamidoglycylspermine-based systems should focus on systematic optimization for these challenging cell types. Strategies to enhance transfection efficiency include:
Formulation Optimization: The ratio of cationic lipid to nucleic acid is a critical parameter that influences the physicochemical properties of the resulting lipoplexes, such as size and zeta potential. researchgate.net Fine-tuning the DOGS-to-DNA/RNA ratio for specific cell types can lead to significant improvements in transfection efficiency.
Inclusion of Helper Lipids: The incorporation of neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), into DOGS formulations is a common strategy. nih.gov DOPE is known for its ability to destabilize endosomal membranes, thereby facilitating the release of the genetic payload into the cytoplasm. nih.gov Systematic screening of different helper lipids and their optimal molar ratios with DOGS could yield formulations with superior performance in difficult-to-transfect cells.
Targeted Delivery: Modifying the surface of DOGS-based lipoplexes with specific ligands (e.g., antibodies, peptides, or small molecules) can promote receptor-mediated endocytosis in target cells. This approach not only enhances uptake but also reduces off-target effects, which is particularly important for in vivo applications. nih.gov
Below is a table summarizing potential strategies to improve DOGS-based transfection in challenging cell types.
| Strategy | Rationale | Key Optimization Parameters |
|---|---|---|
| Formulation Optimization | The charge ratio affects lipoplex size, stability, and interaction with the cell membrane. | DOGS to nucleic acid ratio, buffer conditions, presence of serum. |
| Helper Lipids | Facilitate endosomal escape and release of genetic material into the cytoplasm. | Type of helper lipid (e.g., DOPE), molar ratio of DOGS to helper lipid. |
| Targeted Ligands | Enhance uptake in specific cell types through receptor-mediated endocytosis. | Ligand selection, conjugation chemistry, ligand density on the lipoplex surface. |
Addressing Biological Barriers to Non-Viral Gene Delivery
The journey of a non-viral vector like a DOGS-based lipoplex from the site of administration to the nucleus of a target cell is fraught with biological barriers. Overcoming these obstacles is paramount for achieving high levels of gene expression.
Extracellular Barriers: In vivo, lipoplexes must first navigate the bloodstream, where they can be inactivated by serum components or cleared by the reticuloendothelial system (RES). nih.gov Strategies to overcome these barriers include the incorporation of polyethylene (B3416737) glycol (PEG) onto the surface of the lipoplex, a process known as PEGylation. PEGylation can shield the cationic surface of the lipoplex, reducing non-specific interactions with blood components and prolonging circulation time.
Intracellular Barriers: Once a lipoplex reaches a target cell, it faces a series of intracellular hurdles:
Cellular Uptake: Cationic lipoplexes are typically internalized via endocytosis. The efficiency of this process can be influenced by the lipoplex's size, shape, and surface charge.
Endosomal Escape: After internalization, the lipoplex is encapsulated within an endosome. rsc.org A critical step is the escape of the genetic material from the endosome before it fuses with a lysosome, where the payload would be degraded. The spermine (B22157) headgroup of DOGS, with its multiple amine groups, is thought to play a role in facilitating endosomal escape through the "proton sponge" effect. This involves the buffering of the acidic endosomal environment, leading to osmotic swelling and eventual rupture of the endosomal membrane.
Cytosolic Transport: Once in the cytoplasm, the nucleic acid must traverse the crowded cytosolic environment to reach the nucleus.
Nuclear Entry: For DNA to be transcribed, it must enter the nucleus. In non-dividing cells, this requires passage through the nuclear pore complex, a significant size-limiting barrier.
Future research should aim to elucidate the specific mechanisms by which DOGS-based systems overcome these barriers and to engineer next-generation derivatives with enhanced capabilities for endosomal escape and nuclear targeting.
Rational Design Principles for Next-Generation this compound Derivatives
The modular structure of DOGS, consisting of a hydrophobic domain (dioctadecyl), a linker (glycyl), and a cationic headgroup (spermine), lends itself to rational chemical modification to improve its performance as a gene delivery vector. Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of novel derivatives with enhanced transfection efficiency and reduced cytotoxicity.
Key areas for modification include:
Hydrophobic Domain: The length and degree of saturation of the hydrocarbon chains can influence the stability and fusogenicity of the lipoplex. Introducing unsaturation in the lipid tails has been shown to enhance gene knockdown efficiency in some lipid-based systems.
Linker Region: The linker connecting the hydrophobic tails to the cationic headgroup can be modified to incorporate biodegradable bonds or functional groups that respond to the intracellular environment. For example, incorporating amino acid spacers has been shown to enhance the DNA delivery efficiency of spermine-based cationic lipids. nih.gov
Cationic Headgroup: The spermine moiety is critical for DNA condensation and endosomal escape. Modifications to the spermine headgroup, such as altering the number or spacing of the amine groups, could fine-tune its buffering capacity and interaction with nucleic acids.
The following table outlines design principles for next-generation DOGS derivatives.
| Structural Component | Design Principle | Desired Outcome |
|---|---|---|
| Hydrophobic Tails | Varying chain length and saturation. | Optimized lipoplex stability and fusogenicity. |
| Linker | Introduction of biodegradable bonds or amino acid spacers. | Enhanced biocompatibility and improved transfection. |
| Spermine Headgroup | Modification of amine group number and spacing. | Improved DNA condensation and endosomal escape. |
Computational Modeling and Simulation for Predicting this compound Performance
Computational approaches, such as molecular dynamics (MD) simulations, are becoming increasingly valuable tools in the rational design of drug and gene delivery systems. These methods can provide atomic-level insights into the interactions between DOGS molecules, nucleic acids, and cell membranes, which are often difficult to obtain through experimental techniques alone.
MD simulations can be employed to:
Predict Lipoplex Structure: Simulate the self-assembly of DOGS and nucleic acids to predict the morphology and stability of the resulting lipoplexes.
Investigate Endosomal Escape: Model the interaction of DOGS-based lipoplexes with endosomal membranes to understand the mechanisms of membrane disruption and payload release.
Screen Novel Derivatives: In silico screening of virtual libraries of DOGS derivatives can help to identify promising candidates with desirable properties before undertaking costly and time-consuming synthesis and experimental evaluation.
Machine learning models are also emerging as a powerful tool for predicting the transfection efficiency of lipid nanoparticles based on their chemical structures. nih.gov By training these models on large datasets of lipid structures and their corresponding transfection efficiencies, it may be possible to predict the performance of novel DOGS derivatives with a high degree of accuracy.
Integration with Emerging Genetic Therapies and Biotechnologies
The versatility of DOGS-based systems makes them attractive candidates for delivering a wide range of genetic payloads beyond traditional plasmid DNA. Future research should explore the application of these systems in cutting-edge areas of biotechnology and medicine.
mRNA Delivery: The development of mRNA-based vaccines and therapeutics has highlighted the need for safe and effective delivery vehicles. A novel imidazole-modified lipid with a Dioctadecylamidoglycyl (DOG) backbone, DOG-IM4, has shown promise in improving the thermostability and immunogenicity of mRNA-lipid nanoparticles. nih.gov This suggests that DOGS derivatives could be engineered for efficient mRNA delivery in a variety of therapeutic contexts.
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system has revolutionized the field of gene editing, offering the potential to correct genetic defects at their source. A major challenge in CRISPR-Cas9 therapy is the delivery of the Cas9 protein and guide RNA into target cells. Cationic lipid-based nanoparticles are being actively investigated as non-viral vectors for CRISPR-Cas9 delivery. nih.govmdpi.com DOGS-based systems could be adapted and optimized for the co-delivery of the Cas9 protein and guide RNA, opening up new avenues for gene editing therapies.
Gene Silencing: DOGS-based formulations could also be utilized for the delivery of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) for gene silencing applications. This approach has therapeutic potential for a wide range of diseases, including cancer and viral infections, where the overexpression of specific genes contributes to the disease pathology.
The continued development and refinement of this compound-based systems, guided by a deeper understanding of their interactions with biological systems and the application of rational design principles, will be crucial for advancing the field of non-viral gene therapy.
Q & A
Basic Research Questions
Q. What are the key structural and functional groups in Dioctadecylamidoglycylspermine that influence its physicochemical properties?
- Methodological Answer : Analyze the IUPAC name (N-[(2S)-2,5-bis[(3-aminopropyl)amino]pentanoyl]-2-(dioctadecylamino)acetamide) to identify critical groups:
-
Two dioctadecyl chains (C18) contribute to hydrophobicity and membrane interaction.
-
Primary/secondary amines (6 nitrogen atoms) enable pH-dependent protonation, enhancing nucleic acid binding.
-
Amide bonds and rotatable bonds (48) affect conformational flexibility and stability in aqueous environments.
Use computational tools (e.g., molecular dynamics simulations) to model how these groups influence solubility, aggregation, and binding kinetics .Property Value/Feature Impact on Research Molecular Weight 807.37318 g/mol Limits dialysis purification Rotatable Bonds 48 Flexibility in lipid bilayer insertion Amine Groups 2 primary, 2 secondary, 1 tertiary Charge-mediated nucleic acid binding
Q. How can researchers reproducibly synthesize this compound and validate its purity?
- Methodological Answer :
- Synthesis : Follow solid-phase peptide synthesis (SPPS) for the glycylspermine backbone, followed by coupling with dioctadecylamine using carbodiimide chemistry.
- Purification : Use column chromatography (silica gel, chloroform/methanol gradient) and confirm purity via HPLC (>95% peak area).
- Validation : Characterize using NMR (¹H/¹³C), FTIR (amide I/II bands), and mass spectrometry (MALDI-TOF for molecular ion confirmation).
- Critical Step : Post-reaction washing (e.g., with water) to remove diethylammonium chloride byproducts .
Q. What experimental models are optimal for assessing this compound’s transfection efficiency?
- Methodological Answer :
- In vitro : Use adherent cell lines (e.g., HEK293, HeLa) with luciferase or GFP reporter plasmids. Optimize lipid-to-DNA ratios (e.g., 2:1 to 5:1 w/w) and measure transfection via fluorescence microscopy or flow cytometry.
- Controls : Include commercial transfection agents (e.g., Lipofectamine) and negative controls (naked DNA).
- In vivo : Employ murine models (e.g., tail-vein injection for systemic delivery) with tissue-specific promoters to assess organ targeting .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity be systematically resolved?
- Methodological Answer :
- Experimental Design : Conduct dose-response assays (0.1–100 µM) across multiple cell types (cancer vs. primary cells) using MTT/WST-1 assays.
- Variables : Control for serum concentration (e.g., 0% vs. 10% FBS), incubation time (24–72 hr), and buffer composition (e.g., HEPES vs. PBS).
- Data Analysis : Apply ANOVA with post-hoc tests to identify cell-type-specific toxicity thresholds. Use meta-analysis to reconcile discrepancies across studies by normalizing to baseline viability metrics .
Q. What factorial design approaches optimize this compound’s formulation stability for long-term storage?
- Methodological Answer :
- Factors : Test lipid concentration (1–10 mg/mL), cryoprotectants (trehalose, sucrose), and storage temperatures (−80°C, −20°C, 4°C).
- Response Variables : Measure particle size (DLS), zeta potential, and DNA binding capacity post-lyophilization.
- Design : Use a 2³ full factorial design to identify interactions between factors. Apply response surface methodology (RSM) to predict optimal conditions .
Q. How can computational modeling predict this compound’s interaction with eukaryotic cell membranes?
- Methodological Answer :
- Tools : Employ coarse-grained molecular dynamics (CG-MD) simulations (e.g., Martini force field) to model lipid bilayer insertion.
- Parameters : Simulate protonation states of amines at physiological pH (7.4) and endosomal pH (5.5).
- Outputs : Analyze membrane curvature, diffusion coefficients, and free energy profiles for fusogenic activity. Validate predictions with experimental membrane fusion assays .
Q. What strategies mitigate batch-to-batch variability in this compound production?
- Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., NIR spectroscopy) for real-time monitoring of amine coupling efficiency.
- Quality Metrics : Define acceptance criteria for residual solvents (GC-MS), endotoxin levels (<0.1 EU/mg), and particle size distribution (PDI <0.3).
- Statistical Analysis : Use multivariate analysis (PCA) to correlate raw material attributes (e.g., amine purity) with final product performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
